Dihydromicromelin B
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Overview
Description
Dihydromicromelin B is a natural product isolated from the leaves of the plant Micromelum integerrimum, which belongs to the Rutaceae family . This compound is characterized by its distinctive chemical structure and potential bioactive properties . It has a molecular formula of C15H14O6 and a molecular weight of 290.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydromicromelin B can be isolated from the leaves of Micromelum integerrimum through a series of extraction and purification steps . The leaves are typically dried and ground before being subjected to solvent extraction using n-hexane, ethyl acetate, and methanol . The extracts are then separated using column chromatography to yield this compound along with other related compounds .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions
Dihydromicromelin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Dihydromicromelin B has shown potential in various scientific research applications:
Mechanism of Action
The exact mechanism of action of dihydromicromelin B is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell growth and apoptosis . Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound .
Comparison with Similar Compounds
Dihydromicromelin B is part of a series of compounds with similar structures, including:
Acetyldihydromicromelin A: (CAS No. 94285-22-0)
Micromelin: (CAS No. 15085-71-9)
Hydramicromelin B: (CAS No. 369391-55-9)
Hydramicromelin D: (CAS No. 1623437-86-4)
Xanthyletin: (CAS No. 553-19-5)
Xanthoxyletin: (CAS No. 84-99-1)
Luvangetin: (CAS No. 483-92-1)
These compounds share similar structural features but differ in specific functional groups and substructures, which can result in different physicochemical properties, bioactivities, and pharmacological properties .
Biological Activity
Dihydromicromelin B is a natural compound isolated from the leaves of Micromelum integerrimum, a plant known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound belongs to the coumarin family, characterized by a unique chemical structure that contributes to its biological effects. Its molecular formula is C₁₈H₁₈O₇, and it exhibits properties such as solubility in organic solvents and moderate stability under physiological conditions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2.
- Inhibition of SARS-CoV-2 :
Research indicates that this compound derivatives exhibit significant inhibitory activity against SARS-CoV-2 3CL protease, with IC₅₀ values ranging from 0.72 to 2.36 μM. In Vero E6 cells, the compound demonstrated an effective EC₅₀ of 15.84 μM in preventive models and 11.52 μM in therapeutic models against the Omicron variant .
Table 1: Antiviral Activity of this compound Derivatives
Compound | IC₅₀ (μM) | EC₅₀ Preventive (μM) | EC₅₀ Therapeutic (μM) |
---|---|---|---|
This compound | 0.72 - 2.36 | 15.84 | 11.52 |
Anticancer Activity
This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines.
- Cytotoxicity Studies :
In vitro studies using the MTT assay revealed that certain derivatives of this compound did not exhibit significant cytotoxicity against MCF-7 (breast cancer) and 4T1 (mouse mammary tumor) cell lines at concentrations tested . This suggests that while the compound may possess some biological activity, its efficacy as an anticancer agent requires further investigation.
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
This compound | MCF-7 | Not Active |
Dihydromicromelin A | 4T1 | Not Active |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, showcasing effectiveness against various bacterial strains.
- Bacterial Inhibition :
Studies indicate that extracts containing this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Table 3: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | X μg/mL |
Escherichia coli | Y μg/mL |
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes such as proteases involved in viral replication.
- Cell Cycle Modulation : Potential interference with cell cycle progression in cancer cells, although specific pathways remain to be clarified.
Case Studies and Research Findings
- Study on SARS-CoV-2 : A study demonstrated that derivatives of this compound could inhibit the replication of SARS-CoV-2 in vitro, suggesting potential therapeutic applications during viral outbreaks .
- Cytotoxicity Assessment : Research conducted on Micromelum minutum extracts showed varying degrees of cytotoxicity across different compounds, with this compound being less effective than other derivatives .
Properties
IUPAC Name |
6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQNFMDTXFFAJQ-KBUPBQIOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@H](O[C@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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